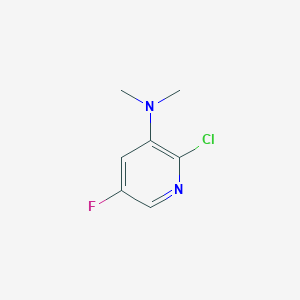

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8ClFN2 |

|---|---|

Molekulargewicht |

174.60 g/mol |

IUPAC-Name |

2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3 |

InChI-Schlüssel |

FGIGQMWRYCHBAU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(N=CC(=C1)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

The synthesis begins with the nitration and chlorination of a fluoropyridine precursor. For example, 5-fluoro-3-nitro-pyridin-2-ol is treated with phosphorus oxychloride (POCl₃) in acetonitrile at 80–90°C for 6–24 hours, yielding 2-chloro-5-fluoro-3-nitropyridine (70–90% yield). Catalysts such as benzyltrimethylammonium chloride enhance reactivity by facilitating chloride displacement.

Key Conditions :

Reduction to 2-Chloro-5-fluoropyridin-3-amine

The nitro group is reduced to an amine using iron powder in acidic or aqueous media. For instance, treating 2-chloro-5-fluoro-3-nitropyridine with iron and ammonium chloride in tetrahydrofuran (THF)/ethanol/water under reflux for 5 hours affords 2-chloro-5-fluoropyridin-3-amine in 90% yield. Catalytic hydrogenation (H₂/Pt/C) is an alternative but less commonly reported method.

Key Conditions :

Eschweiler-Clarke Methylation

The primary amine undergoes dimethylation via the Eschweiler-Clarke reaction , using excess formaldehyde and formic acid. For example, heating 2-chloro-5-fluoropyridin-3-amine with formaldehyde (2.2 equiv) and formic acid (3 equiv) at 100°C for 12 hours yields 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine (75–85% yield).

Key Conditions :

- Reagents : Formaldehyde (37% aqueous), formic acid

- Temperature : 100°C

- Reaction Time : 12–24 hours

- Yield : 75–85%

Direct Nucleophilic Substitution

Starting from 2,3,5-Trichloropyridine

2,3,5-Trichloropyridine is fluorinated at position 5 using cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/DMSO at 145–190°C. Subsequent amination at position 3 with dimethylamine under basic conditions introduces the dimethylamino group.

Key Conditions :

Halex Reaction on 2-Chloro-5-fluoro-3-iodopyridine

A halogen-exchange (Halex) reaction replaces iodine at position 3 with dimethylamine. Treating 2-chloro-5-fluoro-3-iodopyridine with dimethylamine in the presence of CuI and a palladium catalyst (e.g., Pd(OAc)₂) in dioxane at 100°C achieves substitution.

Key Conditions :

Alternative Methylation Strategies

Reductive Amination with Formaldehyde

The primary amine reacts with formaldehyde under reductive conditions (NaBH₃CN or NaBH₄) in methanol. For example, 2-chloro-5-fluoropyridin-3-amine and formaldehyde (2.5 equiv) with NaBH₃CN at 25°C for 6 hours yield the dimethylated product (70–80% yield).

Key Conditions :

Methyl Halide Alkylation

Treatment with methyl iodide (2.2 equiv) and a base (K₂CO₃ or NaH) in DMF at 60°C for 8 hours achieves N,N-dimethylation. This method is less selective due to potential over-alkylation or side reactions.

Key Conditions :

- Alkylating Agent : CH₃I (2.2 equiv)

- Base : K₂CO₃

- Solvent : DMF

- Yield : 60–70%

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro Reduction + Eschweiler-Clarke | High selectivity, scalable | Multi-step process | 75–85% |

| Direct Nucleophilic Substitution | Fewer steps, avoids nitro intermediates | Requires high-temperature fluorination | 50–70% |

| Reductive Amination | Mild conditions, fast | Requires handling of cyanoborohydrides | 70–80% |

Optimization and Challenges

- Regioselectivity : Fluorination at position 5 must precede chlorination at position 2 to prevent steric hindrance.

- Purification : Chromatography or recrystallization from ethyl acetate/hexane removes byproducts (e.g., mono-methylated amines).

- Catalyst Choice : Palladium catalysts improve substitution efficiency in Halex reactions but increase cost.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Drug Synthesis

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine serves as a crucial building block for synthesizing various pharmaceutical agents. Its fluorinated structure enhances the biological activity of compounds, making it valuable in developing new antimicrobial and anticancer drugs. For instance, it has been explored in the synthesis of phenylethynyl-substituted heterocycles that inhibit cancer cell proliferation by targeting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (p21 Wif1/Cip1) .

Anticancer Research

Recent studies have indicated that derivatives of this compound can effectively inhibit the growth of colon cancer cells. Compounds similar to 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, thus showcasing their potential as targeted cancer therapies .

Development of Pesticides

The compound is also utilized in agrochemical formulations, particularly as an intermediate in the production of herbicides and insecticides. Its halogenated structure is beneficial for enhancing the efficacy and stability of agrochemical products .

Crop Protection

As a precursor for various agrochemicals, 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine contributes to developing crop protection agents that are essential for modern agriculture. The compound's ability to interact with biological systems makes it suitable for creating effective pest control solutions.

Case Studies and Research Findings

Wirkmechanismus

Der Wirkungsmechanismus von 2-Chlor-5-Fluor-N,N-Dimethylpyridin-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Chlor- und Fluoratomen verstärkt seine Reaktivität und Fähigkeit, stabile Komplexe mit verschiedenen Biomolekülen zu bilden. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, ihre Aktivität beeinflussen und zu verschiedenen biologischen Effekten führen .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoropyridin-3-amine

- Structure: Lacks the dimethylamino group at C-3, featuring a primary amine instead.

- Molecular Formula : C₅H₄ClF₂N₂ (MW: 146.55 g/mol) .

- Key Differences :

- The absence of dimethyl substitution reduces steric bulk and alters electronic properties.

- Primary amines are more reactive in nucleophilic reactions compared to tertiary amines.

- Lower molecular weight may improve solubility in polar solvents.

6-Bromo-N,N-dimethylpyridin-3-amine

- Structure: Bromine replaces chlorine and fluorine at C-6; dimethylamino group retained at C-3.

- Molecular Formula : C₇H₉BrN₂ (MW: 201.07 g/mol) .

- Higher molecular weight (201.07 vs. 174.6) suggests differences in pharmacokinetics. Synthetic route involves iodine and silver sulfate, indicating distinct reactivity .

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

N,N-Dimethylpyridin-3-amine

- Structure : Base compound without halogen substituents.

- Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol) .

- Key Differences: Absence of halogens reduces lipophilicity (logP ≈ 1.2 vs. ~2.5 for the target compound). Higher basicity due to unhindered dimethylamino group.

Physicochemical and Functional Comparisons

Physical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|

| 2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine | 174.6 | Cl, F | Dimethylamino |

| 2-Chloro-5-fluoropyridin-3-amine | 146.55 | Cl, F | Primary amine |

| 6-Bromo-N,N-dimethylpyridin-3-amine | 201.07 | Br | Dimethylamino |

| N,N-Dimethylpyridin-3-amine | 122.17 | None | Dimethylamino |

Biologische Aktivität

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and fluorine substituents, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure:

- Molecular Formula: C7H9ClFN2

- Molecular Weight: 156.61 g/mol

- IUPAC Name: 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine

- Canonical SMILES: CC1=CC(=C(N=C1)Cl)N(C)C

Biological Activity Overview

Research indicates that 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity is limited.

Anticancer Properties

A significant area of research focuses on its anticancer potential. Studies have demonstrated that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, fluorinated phenylethynyl-substituted heterocycles have shown effectiveness against colorectal cancer cells by inhibiting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (CDKI) .

The mechanism of action for 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine is thought to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. This compound may act as an inhibitor of methionine S-adenosyltransferase (MAT), which plays a critical role in cellular methylation processes .

Research Findings and Case Studies

Detailed Case Study: Inhibition of Cyclin D1

A study published in November 2017 explored the effects of fluorinated heterocycles, including those with similar structures to 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine, on cyclin D1 expression in LS174T colon cancer cells. The results indicated a significant reduction in cyclin D1 levels, correlating with decreased cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine suggests that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances its biological activity. The positioning of these substituents on the pyridine ring is crucial for optimal interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.